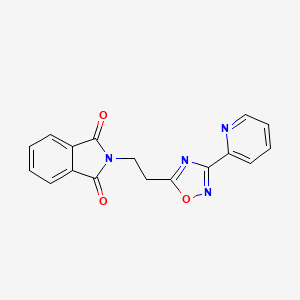

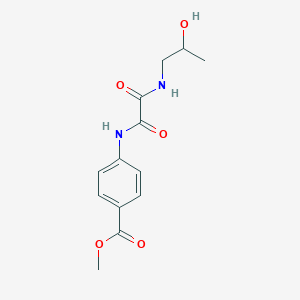

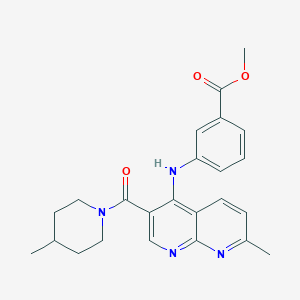

![molecular formula C13H18N2O3 B2877831 3-[(Butylcarbamoyl)amino]-4-methylbenzoic acid CAS No. 895057-98-4](/img/structure/B2877831.png)

3-[(Butylcarbamoyl)amino]-4-methylbenzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

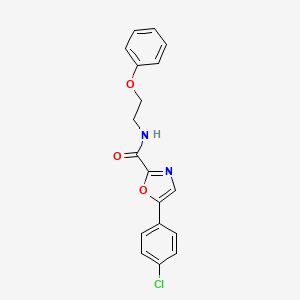

“3-[(Butylcarbamoyl)amino]-4-methylbenzoic acid” is a chemical compound with the CAS Number: 895057-98-4 . It has a molecular weight of 250.3 and its IUPAC name is 3-{[(butylamino)carbonyl]amino}-4-methylbenzoic acid . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H18N2O3/c1-3-4-7-14-13(18)15-11-8-10(12(16)17)6-5-9(11)2/h5-6,8H,3-4,7H2,1-2H3,(H,16,17)(H2,14,15,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis

This compound has a molecular weight of 250.3 . It is typically stored at room temperature and is available in powder form .Wissenschaftliche Forschungsanwendungen

Vibrational Spectroscopy and Molecular Structure

Research on 4-aminobenzoic acid derivatives, which share structural similarities with 3-[(Butylcarbamoyl)amino]-4-methylbenzoic acid, has provided insights into molecular structures and binding mechanisms. The study by Khuu et al. (2020) explored the vibrational spectroscopy of cryogenically cooled O- and N-protomers of 4-Aminobenzoic acid, revealing detailed structural information and binding motifs of these molecules (Khuu, Yang, & Johnson, 2020).

Electrochemical Sensors

The development of electrochemical sensors utilizing 4-aminobenzoic acid derivatives highlights the application of these compounds in detecting environmental toxins. Shi et al. (2020) reported the creation of a novel electrochemical immunosensor for aflatoxin B1, featuring a hybrid nanocomposite derived from 4-aminobenzoic acid-reduced graphene oxide, showcasing the potential of these compounds in environmental monitoring (Shi, Wang, Guangming, Yang, & Zhao, 2020).

Liquid Crystalline Materials

The synthesis and characterization of liquid crystalline polymers based on derivatives of 4-aminobenzoic acid, such as the work by Kan, Kaneko, and Kaneko (2011), demonstrate the versatility of these compounds in material science. The study introduced a thermotropic liquid crystalline polymer synthesized from 4-aminobenzoic acid derivatives, showing promising applications in engineering plastics and photoluminescence (Kan, Kaneko, & Kaneko, 2011).

Photodegradation and Environmental Fate

Understanding the environmental fate of chemical compounds is crucial for assessing their ecological impact. Gmurek et al. (2015) investigated the photodegradation of parabens, which are structurally related to this compound, providing insights into the degradation pathways and by-products of such compounds in aquatic environments (Gmurek, Rossi, Martins, Quinta-Ferreira, & Ledakowicz, 2015).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for this compound are not mentioned in the search results, one paper discusses the potential of novel inhibitors, including a compound structurally similar to “3-[(Butylcarbamoyl)amino]-4-methylbenzoic acid”, in regulating subtype selectivity of glycogen phosphorylase . This suggests potential future research directions in the design of specific target molecules for similar compounds.

Eigenschaften

IUPAC Name |

3-(butylcarbamoylamino)-4-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-3-4-7-14-13(18)15-11-8-10(12(16)17)6-5-9(11)2/h5-6,8H,3-4,7H2,1-2H3,(H,16,17)(H2,14,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQGJRAVPFGHFSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NC1=C(C=CC(=C1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2877749.png)

![1-(4-{[5-(Trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-ethanone oxime](/img/structure/B2877750.png)

![2-[4-(Dimethylamino)butoxy]benzaldehyde](/img/structure/B2877754.png)

![7-(Chloromethyl)-2,3-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2877758.png)

![3-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2877761.png)

![Methyl 4-[2,5-dimethyl-3-[2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]pyrrol-1-yl]benzoate](/img/structure/B2877763.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2877767.png)